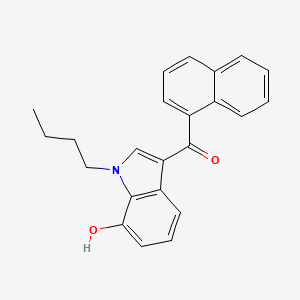

(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core substituted with a butyl group and a hydroxy group, along with a naphthalen-1-ylmethanone moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of naphthalene with an appropriate indole derivative. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation process. The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carbonyl group in the naphthalen-1-ylmethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Alkyl halides, aryl halides, bases like K2CO3 or sodium hydride (NaH).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of new alkyl or aryl derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of (1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The hydroxy group and the indole moiety are crucial for its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

(1-butyl-7-hydroxyindol-3-yl)-benzylmethanone: Similar structure but with a benzyl group instead of a naphthalen-1-yl group.

(1-butyl-7-hydroxyindol-3-yl)-phenylmethanone: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.

Uniqueness

(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is unique due to the presence of both the indole and naphthalene moieties, which confer distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall functionality in various applications.

Actividad Biológica

(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, also known as JWH-073, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly in relation to cannabinoid receptors. This compound belongs to a class of substances that mimic the action of tetrahydrocannabinol (THC), the active component of cannabis. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and implications for public health.

Chemical Structure and Properties

The chemical formula of this compound is C23H21NO2 with a molecular weight of 343.42 g/mol. The structure features an indole moiety substituted at the 1-position with a butyl group and a naphthalen-1-ylmethanone group, which is significant for its interaction with cannabinoid receptors.

This compound primarily acts as a potent agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a critical role in various physiological processes including pain modulation, appetite regulation, and mood stabilization.

Binding Affinity

Studies have shown that JWH-073 exhibits high binding affinity for CB1 receptors, comparable to that of THC. This affinity contributes to its psychoactive effects and potential therapeutic benefits.

1. Analgesic Effects

Research indicates that JWH-073 may possess analgesic properties similar to those of THC. In animal models, administration of JWH-073 resulted in significant pain relief, suggesting its potential use in pain management therapies.

2. Anti-inflammatory Properties

JWH-073 has been observed to modulate inflammatory responses through its action on CB2 receptors. This activity could be beneficial in treating conditions characterized by chronic inflammation.

3. Neuroprotective Effects

There is emerging evidence that JWH-073 may offer neuroprotective benefits, potentially reducing neuronal damage in conditions such as neurodegenerative diseases. Its ability to activate cannabinoid receptors involved in neuroprotection underscores its therapeutic promise.

Case Study: Synthetic Cannabinoid Toxicity

A study highlighted the toxicological profile of synthetic cannabinoids including JWH-073, revealing cases of acute intoxication leading to severe neurological symptoms. This underscores the need for careful monitoring and regulation of synthetic cannabinoids due to their unpredictable effects on human health .

Research Findings on Metabolism

Metabolic studies have identified several metabolites of JWH-073 in biological samples, providing insight into its pharmacokinetics and duration of action. These findings are essential for understanding the compound's safety profile and potential for abuse .

Comparative Analysis with Other Cannabinoids

| Compound | CB1 Affinity | CB2 Affinity | Analgesic Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| JWH-073 | High | Moderate | Yes | Yes |

| THC | High | Moderate | Yes | Yes |

| CBD | Low | High | No | Yes |

Propiedades

IUPAC Name |

(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-2-3-14-24-15-20(18-11-7-13-21(25)22(18)24)23(26)19-12-6-9-16-8-4-5-10-17(16)19/h4-13,15,25H,2-3,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERSSQCTZKUWMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017728 |

Source

|

| Record name | JWH 073 7-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307803-49-1 |

Source

|

| Record name | JWH 073 7-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.